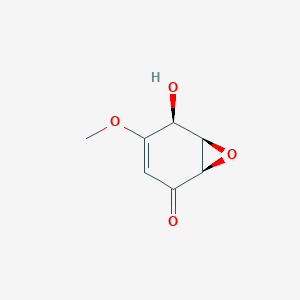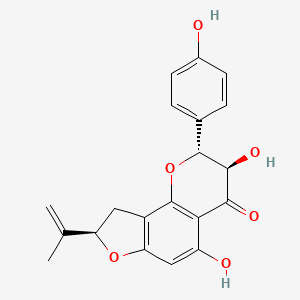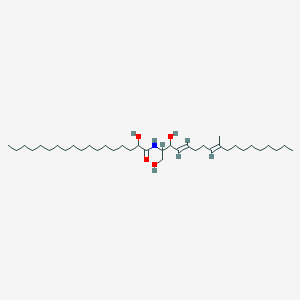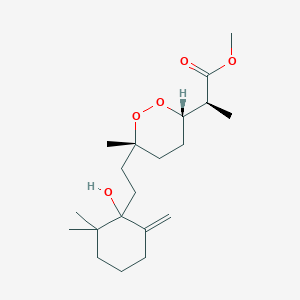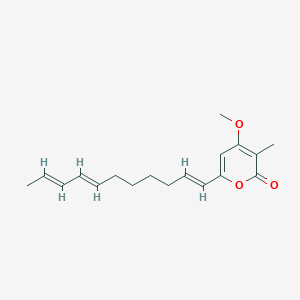
prosolanapyrone I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prosolanapyrone I is a prosolanapyrone bearing a methyl substituent at position 3 of the pyrone ring.
科学的研究の応用
Biosynthesis and Enzymatic Reactions
Biosynthetic Gene Cluster Identification : The biosynthetic gene cluster of solanapyrone, including prosolanapyrone, was identified in Alternaria solani. It comprises genes for polyketide synthase, O‐methyltransferase, dehydrogenase, a transcription factor, flavin‐dependent oxidase, and cytochrome P450. This discovery elucidates the biosynthetic pathway of prosolanapyrone I (Kasahara et al., 2010).
Synthesis of Solanapyrone A via Enzymatic Reaction : Research demonstrates the synthesis of prosolanapyrones I and II through aldol reactions, leading to solanapyrone A with high enantioselectivity. This enzymatic process offers a pathway for synthesizing solanapyrone A, a compound derived from prosolanapyrone (Oikawa et al., 1998).
Diels–Alder Reactions in Biosynthesis : Studies have confirmed the role of Diels–Alder reactions in the biosynthesis of solanapyrones, with prosolanapyrone I being a key intermediate. This finding highlights the importance of [4 + 2] cycloaddition reactions in natural product synthesis (Oikawa et al., 1999).
Characterization of Solanapyrone Synthase : Research identified an enzyme in Alternaria solani that converts prosolanapyrone II to solanapyrones A and D, demonstrating the enzymatic activity that includes both oxidation and Diels-Alder reactions. This discovery provides insights into the enzymatic mechanisms behind solanapyrone biosynthesis (Katayama et al., 1998).
Exo-Selective Enzymatic Reactions : An enzyme from Alternaria solani has been shown to catalyze the cycloaddition of prosolanapyrone III to solanapyrone A with high enantioselectivity. This study highlights the enzyme's role in both oxidation and [4 + 2] cycloaddition reactions, crucial for understanding the biosynthesis of solanapyrones (Oikawa et al., 1995).
特性
製品名 |
prosolanapyrone I |
|---|---|
分子式 |
C18H24O3 |
分子量 |
288.4 g/mol |
IUPAC名 |
4-methoxy-3-methyl-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one |
InChI |
InChI=1S/C18H24O3/c1-4-5-6-7-8-9-10-11-12-13-16-14-17(20-3)15(2)18(19)21-16/h4-7,12-14H,8-11H2,1-3H3/b5-4+,7-6+,13-12+ |
InChIキー |
HABKBTVBKICYGZ-YAPKZDNLSA-N |
異性体SMILES |
C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C)OC |
正規SMILES |
CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Butanediamine, N1-[4-[(3-aminopropyl)amino]butyl]-](/img/structure/B1251323.png)
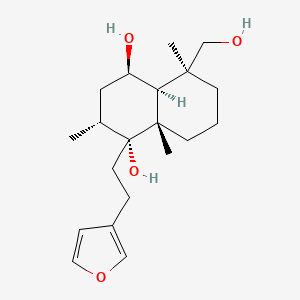
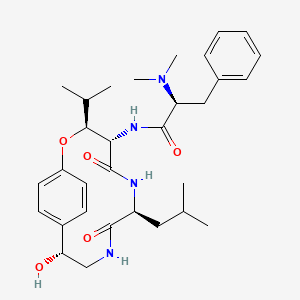
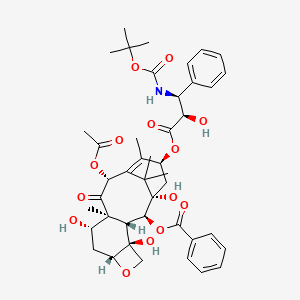
![methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1251328.png)
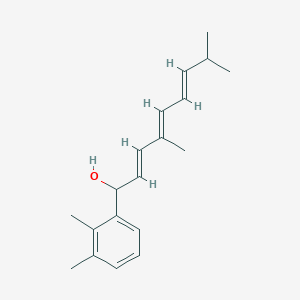

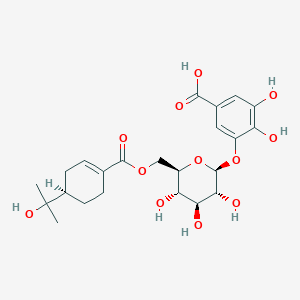
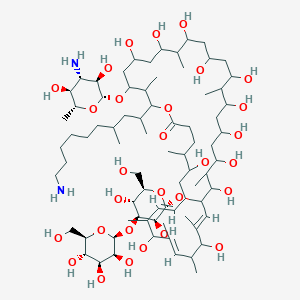
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)
